molecular formula C16H11N7 B13110316 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine CAS No. 61884-83-1

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine

Cat. No.: B13110316
CAS No.: 61884-83-1
M. Wt: 301.31 g/mol
InChI Key: JVMMSZUWHUIIDY-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzimidazole, triazine, and indazole moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .

Scientific Research Applications

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has also been documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine stands out due to its unique combination of benzimidazole, triazine, and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .

Properties

CAS No.

61884-83-1

Molecular Formula

C16H11N7

Molecular Weight

301.31 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine

InChI

InChI=1S/C16H11N7/c17-14-13(15-18-11-7-3-4-8-12(11)19-15)20-21-16-9-5-1-2-6-10(9)22-23(14)16/h1-8H,17H2,(H,18,19)

InChI Key

JVMMSZUWHUIIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=C5C=CC=CC5=N4)N=N3)N

Origin of Product

United States

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